molecular formula C16H11N5 B11014432 2-Phenyl-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Phenyl-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11014432
M. Wt: 273.29 g/mol
InChI Key: IAJNREZEENGSBL-UHFFFAOYSA-N
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Description

2-Phenyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-phenyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . Another method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production of this compound can leverage the microwave-mediated synthesis due to its eco-friendly nature and scalability. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles such as amines and thiols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

2-Phenyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions disrupt the normal functioning of these targets, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[4,3-a]quinoxaline

Uniqueness

2-Phenyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities compared to other similar compounds. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

2-phenyl-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11N5/c1-2-5-12(6-3-1)15-19-16-18-10-8-14(21(16)20-15)13-7-4-9-17-11-13/h1-11H

InChI Key

IAJNREZEENGSBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CN=CC=C4

Origin of Product

United States

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